Fmoc-NH-PEG1-CH2COOH
Overview
Description
Fmoc-NH-PEG1-CH2COOH is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Mechanism of Action
Target of Action
The primary target of Fmoc-NH-PEG1-CH2COOH is the amine group of other molecules. It is used as a protecting group for amines during peptide synthesis .
Mode of Action
this compound acts as a linker and a protecting group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Biochemical Pathways
this compound is involved in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media .
Result of Action
The result of the action of this compound is the formation of a stable amide bond with the target molecule. This allows for the selective degradation of target proteins in the case of PROTACs .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions
Biochemical Analysis
Biochemical Properties
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The Fmoc group in its structure is widely used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino acids during the synthesis process. This compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is typically reversible, allowing for the controlled synthesis of peptides .
Cellular Effects
The effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid exerts its effects through specific binding interactions with biomolecules. The Fmoc group can form stable complexes with amino acids and peptides, protecting them from unwanted reactions. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Changes in gene expression can occur through the interaction of this compound with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. Threshold effects have been identified, indicating the importance of dose optimization in experimental settings .
Metabolic Pathways
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in its cellular activity .
Subcellular Localization
The subcellular localization of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG1-CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.
PEGylation: The PEG spacer is introduced to enhance solubility.
Carboxylation: The terminal carboxylic acid is added to the molecule.
The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG1-CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or DCC are used as activators for coupling reactions.
Major Products
Free Amine: Obtained after Fmoc deprotection.
Amide Conjugates: Formed through reactions with primary amines.
Scientific Research Applications
Fmoc-NH-PEG1-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of peptide-based hydrogels for tissue engineering.
Industry: Applied in drug delivery systems due to its solubility-enhancing properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Contains a longer PEG spacer, providing greater solubility and flexibility.
Fmoc-NH-PEG3-CH2COOH: Similar to Fmoc-NH-PEG1-CH2COOH but with an even longer PEG chain.
Fmoc-NH-PEG4-COOH: Another variant with a different PEG length.
Uniqueness
This compound is unique due to its specific PEG length, which offers a balance between solubility and structural rigidity. This makes it particularly useful in applications where precise control over molecular spacing is required .
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXPUINIMIGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670774 | |
Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260367-12-2 | |
Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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